5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one
Overview
Description
“5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one” is an organic compound . It has been used as a reactant for the preparation of pyridylcarbamoylindolines as selective 5HT2C/2B receptor antagonists .
Molecular Structure Analysis
The molecular structure of “5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one” includes a methoxy group (OCH3) and a trifluoromethyl group (CF3) attached to an indole ring . The empirical formula is C10H8F3NO .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one” include a molecular weight of 215.17 . It is a solid with a melting point of 104-105 °C .Scientific Research Applications
Microwave-Assisted Synthesis in Neuroprotection
- Application : Microwave-assisted synthesis of 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one derivatives, specifically for neuroprotection post-stroke, has been developed. This process involves carrier-added 18F fluorination and chiral HPLC separation (Dischino et al., 2003).
Radiolabeling for Post-Stroke Neuroprotection
- Application : Synthesis of radiolabeled versions of this compound, specifically tritium and carbon-14 labeled variants, has been reported. These are used for neuroprotective applications post-stroke (Dischino et al., 2003).
Synthesis of Trifluoromethylated N-Heterocycles
- Application : The compound has been used in the synthesis of trifluoromethylated N-heterocycles, which are important in medicinal chemistry and materials science (Bazhin et al., 2015).
Biocidal Effect and Synthesis of Nanomeric Fused Cyclic Thiosemicarbazones
- Application : 5-Methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one derivatives have been used in synthesizing nanomeric fused cyclic thiosemicarbazones, which exhibit biocidal properties and potential for molluscicidal applications (Makki et al., 2014).
Polarity Studies in Fluorinated Compounds
- Application : The compound has been studied for its role in understanding the polarity of partially fluorinated methyl groups, which is crucial in the field of fluorine chemistry (Huchet et al., 2013).
Synthesis of Indole-Benzimidazole Derivatives
- Application : It's used in the synthesis of novel indole-benzimidazole derivatives, which are important in the development of new pharmaceutical compounds (Wang et al., 2016).
Synthesis of Trifluoromethyl-substituted Pyrans
- Application : This compound has been used in the synthesis of trifluoromethyl-substituted pyrans, important in organic synthesis and medicinal chemistry (Irgashev et al., 2009).
properties
IUPAC Name |
5-methoxy-6-(trifluoromethyl)-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c1-16-8-2-5-3-9(15)14-7(5)4-6(8)10(11,12)13/h2,4H,3H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXQIFMMGBUAEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=O)N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801200380 | |
Record name | 1,3-Dihydro-5-methoxy-6-(trifluoromethyl)-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801200380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one | |
CAS RN |
1190198-26-5 | |
Record name | 1,3-Dihydro-5-methoxy-6-(trifluoromethyl)-2H-indol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190198-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihydro-5-methoxy-6-(trifluoromethyl)-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801200380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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